Phe-Lys Dipeptide Exhibits 30-Fold Faster Cathepsin B Cleavage vs. Val-Cit
In a head-to-head comparison using model substrates, the Phe-Lys dipeptide (Z-Phe-Lys-PABC-DOX) demonstrated a 30-fold faster rate of doxorubicin release compared to the Val-Cit dipeptide (Z-Val-Cit-PABC-DOX) when incubated with purified human cathepsin B alone [1]. This indicates that the Phe-Lys core, which is present in Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, is a significantly more efficient substrate for cathepsin B than the industry-standard Val-Cit sequence.
| Evidence Dimension | Rate of drug release by cathepsin B |
|---|---|
| Target Compound Data | 30-fold faster release (Phe-Lys core) |
| Comparator Or Baseline | Val-Cit dipeptide (baseline) |
| Quantified Difference | 30-fold faster |
| Conditions | In vitro assay with purified human cathepsin B, using Z-Phe-Lys-PABC-DOX and Z-Val-Cit-PABC-DOX model substrates |
Why This Matters
This 30-fold difference in cleavage efficiency suggests that ADCs utilizing the Phe-Lys based linker could achieve more rapid and complete payload release in target cells, potentially enhancing therapeutic efficacy compared to Val-Cit linked ADCs.
- [1] Dubowchik GM, Firestone RA, Padilla L, Willner D, Hofstead SJ, Mosure K, Knipe JO, Lasch SJ, Trail PA. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjug Chem. 2002 Jul-Aug;13(4):855-69. doi:10.1021/bc025536j. View Source
